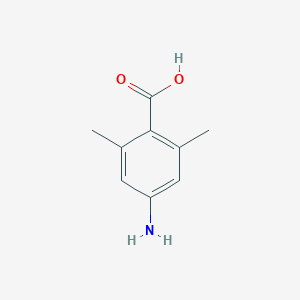

4-Amino-2,6-dimethylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRPKVKKOXSQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310603 | |

| Record name | 4-amino-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16752-16-2 | |

| Record name | 16752-16-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2,6-dimethylbenzoic acid

CAS Number: 16752-16-2

This technical guide provides a comprehensive overview of 4-Amino-2,6-dimethylbenzoic acid, a substituted aromatic carboxylic acid of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential role in biological pathways.

Chemical and Physical Properties

This compound is a unique molecule that combines the functionalities of an aniline and a benzoic acid, with methyl substitutions ortho to the carboxylic acid group. These structural features influence its chemical reactivity and physical properties.

| Property | Value |

| CAS Number | 16752-16-2 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Melting Point | 196-198 °C |

| Boiling Point | 342.5 °C at 760 mmHg |

| Appearance | Off-white to light yellow crystalline powder |

| Solubility | Soluble in hot water, ethanol, and ether |

| pKa | ~4.8 (estimated for the carboxylic acid) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the catalytic hydrogenation of its nitro precursor, 2,6-dimethyl-4-nitrobenzoic acid. This method offers high yields and purity.

Materials:

-

2,6-dimethyl-4-nitrobenzoic acid

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2,6-dimethyl-4-nitrobenzoic acid in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with an inert gas, such as nitrogen, to remove any oxygen.

-

Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atm.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

Spectroscopic Data

| Technique | Expected Absorptions/Signals |

| ¹H NMR | Signals for the aromatic protons (likely two singlets or a complex multiplet), a broad singlet for the amino protons (which may exchange with D₂O), a singlet for the two methyl groups, and a broad singlet for the carboxylic acid proton (which will also exchange with D₂O). |

| ¹³C NMR | Signals for the aromatic carbons (including quaternary carbons), a signal for the methyl carbons, and a signal for the carboxylic acid carbonyl carbon (typically downfield). |

| FT-IR | Broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), N-H stretching from the primary amine (two bands around 3300-3500 cm⁻¹), a strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹), C-N stretching, and various aromatic C-H and C=C bending and stretching vibrations. |

Biological Significance and Potential Applications

Substituted aminobenzoic acids are important pharmacophores and are found in a variety of biologically active molecules. As a derivative of p-aminobenzoic acid (PABA), this compound may have interesting biological properties. PABA is a key intermediate in the synthesis of folate (vitamin B9) in many bacteria. Therefore, derivatives of PABA can act as antagonists of this pathway, leading to antimicrobial activity.

The unique substitution pattern of this compound makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. The amino group provides a site for amide bond formation, while the carboxylic acid can be converted to esters, amides, or other functional groups. The methyl groups can influence the molecule's conformation and its binding to biological targets.

Folate Synthesis Inhibition Pathway

Safety Information

As with any chemical, this compound should be handled with appropriate safety precautions. It is recommended to use personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical compound with potential applications in research and drug development. This guide has provided an in-depth overview of its properties, a detailed synthesis protocol, and an exploration of its potential biological significance. Further research into the biological activities of this molecule and its derivatives is warranted to fully elucidate its therapeutic potential.

4-Amino-2,6-dimethylbenzoic Acid: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the core physical properties of 4-Amino-2,6-dimethylbenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document compiles essential data, outlines generalized experimental protocols for its characterization, and presents logical workflows through structured diagrams.

Core Physical and Chemical Properties

This compound, a substituted aromatic amino acid, possesses distinct physical and chemical characteristics crucial for its application in research and development. Its properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H11NO2 | [1][2][3][4] |

| Molecular Weight | 165.19 g/mol | [1][2][3] |

| Melting Point | 196-198 °C | [5] |

| Boiling Point | 342.5 °C at 760 mmHg | [1][5] |

| Density | 1.207 g/cm³ | [5] |

| pKa (Predicted) | 4.53 ± 0.37 | [5] |

| LogP | 2.165 | [5] |

| Vapor Pressure | 2.87E-05 mmHg at 25°C | [5] |

| Flash Point | 160.9 °C | [5] |

| Physical Form | Solid, Crystalline Powder | [6] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [5][6] |

Experimental Protocols

While specific experimental details for the determination of every physical property of this compound are not extensively published, this section outlines generalized, standard methodologies employed for the characterization of solid aromatic amino acids.

Melting Point Determination

The melting point of a crystalline solid like this compound is a key indicator of its purity and is typically determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.

Boiling Point Determination

The boiling point is determined at a specific pressure, typically atmospheric pressure (760 mmHg).

Methodology:

-

A small amount of the liquid sample is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This temperature corresponds to the boiling point.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for elucidating the molecular structure of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule. Chemical shifts, splitting patterns, and integration values help in assigning the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the amino group (N-H stretching), carboxylic acid group (O-H and C=O stretching), and the aromatic ring (C=C stretching) would be expected.

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

A general workflow for the characterization of a synthesized chemical entity like this compound is depicted below.

Synthesis Pathway

One potential synthetic route to this compound involves the reduction of the corresponding nitro compound. A generalized representation of this synthetic transformation is provided below.

References

A Technical Guide to the Solubility Profile of 4-Amino-2,6-dimethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Amino-2,6-dimethylbenzoic acid (CAS: 16752-16-2). Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on its physicochemical properties, predicted solubility behavior, and a detailed experimental protocol for determining its solubility. This guide aims to equip researchers with the necessary information and methodologies to effectively work with this compound in various experimental settings.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its solubility. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H11NO2 | [1][2] |

| Molecular Weight | 165.19 g/mol | [1] |

| Melting Point | 196-198 °C | [3] |

| Boiling Point | 342.5°C at 760 mmHg | [3] |

| Predicted pKa | 4.53 ± 0.37 | [3] |

| Predicted LogP | 2.165 | [3] |

| Density | 1.207 g/cm3 | [3] |

Predicted Solubility Profile

While specific quantitative data is limited, the structure of this compound—an aromatic carboxylic acid with an amino group and two methyl groups—allows for qualitative predictions of its solubility.

-

Aqueous Solubility: The presence of both a carboxylic acid and an amino group suggests that the solubility of this compound will be highly dependent on pH.[4] In acidic solutions (pH < pKa of the carboxylate), the amino group will be protonated, and the carboxylic acid will be in its neutral form, likely leading to lower solubility. In alkaline solutions (pH > pKa of the amino group), the carboxylic acid will be deprotonated to a carboxylate salt, which is expected to significantly increase aqueous solubility. At its isoelectric point, the compound will exist as a zwitterion, and its solubility will likely be at a minimum.

-

Organic Solvent Solubility: The LogP value of 2.165 suggests a degree of lipophilicity.[3] Therefore, this compound is expected to have moderate to good solubility in polar organic solvents. Based on the behavior of similar compounds, it is likely to be soluble in solvents such as:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Sparingly to moderately soluble in alcohols like methanol and ethanol.[5]

-

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise and reliable quantitative solubility data, the shake-flask method is a widely accepted and robust technique.[6] The following protocol is adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate buffer at various pHs, ethanol, DMSO)

-

Sealed vials (e.g., scintillation vials)

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of excess solid is critical to ensure that equilibrium is reached.[6]

-

Equilibration: Place the vials in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[6] Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After the equilibration period, allow the vials to stand at the set temperature to permit the excess solid to sediment. For a more complete separation, centrifuge the vials at a high speed.[6]

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter into a clean vial to remove any remaining solid particles.[6]

-

Quantification: Analyze the filtered supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the solute in the experimental sample by comparing its analytical response to the calibration curve.

-

-

Data Reporting: Calculate the solubility of this compound in the chosen solvent at the specified temperature. Report the results in standard units, such as mg/mL or mol/L.[6]

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Logical Relationship of Factors Affecting Solubility

The solubility of this compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent system. The following diagram outlines these relationships.

Caption: Factors Influencing the Solubility of this compound.

References

Spectroscopic Profile of 4-Amino-2,6-dimethylbenzoic Acid: A Technical Guide

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for 4-Amino-2,6-dimethylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | -COOH |

| ~6.4 | Singlet | 2H | Ar-H (H-3, H-5) |

| ~5.5 | Singlet (broad) | 2H | -NH₂ |

| ~2.2 | Singlet | 6H | -CH₃ (at C-2, C-6) |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~150 | C-4 |

| ~138 | C-2, C-6 |

| ~115 | C-1 |

| ~112 | C-3, C-5 |

| ~18 | -CH₃ |

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3500-3300 | N-H (Amino group) | Symmetric & Asymmetric Stretch | Medium-Strong |

| 3300-2500 | O-H (Carboxylic acid) | Stretch (broad) | Strong, Broad |

| 3000-2850 | C-H (Methyl groups) | Stretch | Medium |

| ~1700 | C=O (Carboxylic acid) | Stretch | Strong |

| ~1600 | N-H (Amino group) | Bend | Medium |

| 1600-1450 | C=C (Aromatic ring) | Stretch | Medium |

| ~1300 | C-O (Carboxylic acid) | Stretch | Medium |

| ~1250 | C-N (Aromatic amine) | Stretch | Medium |

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI)

| m/z Ratio | Proposed Fragment | Notes |

| 165 | [M]⁺ | Molecular Ion |

| 148 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid group |

| 120 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 105 | [M - COOH - CH₃]⁺ | Subsequent loss of a methyl group |

Mandatory Visualization

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are general experimental protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 16 to 64 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Pick and label the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method

-

Sample Preparation: No specific sample preparation is required for a solid sample with this method. Ensure the sample is dry.

-

Instrument Setup and Data Acquisition:

-

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

-

Instrument Setup and Data Acquisition:

-

The mass spectrometer is typically coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

-

For GC-MS, inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer's ion source.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is generated as a plot of relative intensity versus the m/z ratio.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses, which provides structural information.

-

The most intense peak in the spectrum is designated as the base peak and is assigned a relative intensity of 100%.

-

Technical Guide: Physicochemical Properties and Melting Point Determination of 4-Amino-2,6-dimethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 4-Amino-2,6-dimethylbenzoic acid, with a primary focus on its melting point. It includes a detailed experimental protocol for melting point determination and a summary of its key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis.

Physicochemical Data Summary

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Melting Point | 196-198 °C[1] |

| Molecular Formula | C9H11NO2[2][3][4][5] |

| Molecular Weight | 165.19 g/mol [2][3] |

| CAS Number | 16752-16-2[2][3][4][5] |

| Boiling Point | 342.5°C at 760 mmHg[1][3] |

| Vapor Pressure | 2.87E-05 mmHg at 25°C[1] |

| Density | 1.207 g/cm³[1] |

Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the accurate determination of the melting point of this compound, adapted from standard laboratory procedures for organic compounds.[6][7][8][9][10]

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp® or similar digital device) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

This compound sample (dry and finely powdered)

-

Mortar and pestle (optional, for pulverizing the sample)

-

Spatula

-

Heating oil (for Thiele tube method)

-

Bunsen burner or heating mantle (for Thiele tube method)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.[10]

-

If the sample consists of large crystals, gently pulverize a small amount to a fine powder using a mortar and pestle.[9][10]

-

Load the capillary tube by pressing the open end into the powdered sample.[7][10]

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[10] The packed sample height should be approximately 2-3 mm.[10]

-

-

Apparatus Setup (Digital Melting Point Apparatus):

-

Insert the loaded capillary tube into the sample holder of the melting point apparatus.[10]

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to get a rough estimate.[8]

-

For an accurate measurement, set the starting temperature to at least 20 °C below the expected melting point.[8][10]

-

-

Measurement:

-

Begin heating and observe the sample through the magnifying lens.

-

As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.[6][8] A slow heating rate is crucial for an accurate determination.[9]

-

Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.[10]

-

Continue to heat slowly and record the temperature at which the entire sample has completely melted into a clear liquid. This is the end of the melting range.[10]

-

The recorded melting point should be expressed as a range, for example, 196-198 °C.

-

-

Post-Measurement:

Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting point of a solid organic compound.

Caption: Workflow for Melting Point Determination.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C9H11NO2 | CID 313682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 16752-16-2 | this compound - Synblock [synblock.com]

- 4. keyorganics.net [keyorganics.net]

- 5. appchemical.com [appchemical.com]

- 6. web.mit.edu [web.mit.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Stability and Storage of 4-Amino-2,6-dimethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Amino-2,6-dimethylbenzoic acid. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and pharmaceutical development, as degradation can impact experimental outcomes and product safety. This document outlines potential degradation pathways, recommended storage protocols, and a detailed methodology for conducting stability-indicating analysis.

Chemical Stability Profile

This compound is a substituted aromatic amine and carboxylic acid, and its stability is influenced by environmental factors such as light, air, and temperature. While the product is chemically stable under standard ambient conditions (room temperature), it is susceptible to degradation under certain conditions.[1]

Key Factors Influencing Stability:

-

Light: The compound is sensitive to light and may discolor upon exposure.[1] Photodegradation is a common pathway for aromatic amines, potentially leading to oxidation or polymerization reactions. Studies on similar molecules like p-aminobenzoic acid (PABA) have shown that they undergo photodegradation, with the rate being pH-dependent.[2][3][4][5]

-

Air (Oxygen): As an aromatic amine, this compound is prone to oxidation when exposed to air.[1] Oxidation can target the amino group, potentially forming nitroso or nitro derivatives, or lead to the formation of colored polymeric impurities.[6][7][8]

-

Temperature: While stable at room temperature, elevated temperatures can accelerate degradation processes. Thermal decomposition of aminobenzoic acids can involve decarboxylation (loss of CO2).[9][10]

-

Humidity: The presence of moisture can facilitate hydrolytic degradation, although for this specific molecule, oxidation and photodecomposition are likely more significant pathways. However, it is good practice to protect the compound from moisture.

-

pH: The pH of a solution can influence the rate of degradation, particularly for photodegradation and hydrolysis.[2][3][4][5]

Proposed Degradation Pathways

Based on the chemical structure and data from related aromatic amines and benzoic acids, the following degradation pathways are proposed for this compound.

References

- 1. edaegypt.gov.eg [edaegypt.gov.eg]

- 2. Investigation of Para-Aminobenzoic Acid’s Photodegradation in Different pH Environments under UVB Light — The College of Wooster [wooster.edu]

- 3. Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wooster.edu [wooster.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sciencemadness.org [sciencemadness.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

In-depth Technical Guide on the Biological Activity of 4-Amino-2,6-dimethylbenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of publicly available scientific literature and databases did not yield specific studies detailing the biological activity of 4-Amino-2,6-dimethylbenzoic acid. Consequently, this document summarizes the available chemical information for this compound and discusses the known biological activities of the broader class of 4-aminobenzoic acid derivatives to provide a contextual understanding. The core requirements for quantitative data, detailed experimental protocols, and signaling pathway visualizations for this compound could not be fulfilled due to the absence of primary research data.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its chemical structure consists of a benzoic acid core with an amino group at the 4-position and two methyl groups at the 2- and 6-positions. While this specific molecule is commercially available and its chemical properties are documented, its biological functions and potential therapeutic applications have not been reported in the reviewed literature.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C9H11NO2 | [1][2][3] |

| Molecular Weight | 165.19 g/mol | [1][3] |

| CAS Number | 16752-16-2 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=CC(=CC(=C1C(=O)O)C)N | [1] |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Solubility | Not specified in search results |

Biological Context: The Broader Family of 4-Aminobenzoic Acid (PABA) Derivatives

While data on this compound is lacking, its parent molecule, 4-aminobenzoic acid (PABA), and its derivatives are known to possess a wide range of biological activities.[4][5] This suggests that this compound could potentially serve as a scaffold or starting material for the synthesis of novel bioactive compounds.

Antimicrobial and Antifungal Activity

Derivatives of 4-aminobenzoic acid have been investigated for their antimicrobial properties.[4] For instance, Schiff bases synthesized from PABA and various aromatic aldehydes have demonstrated antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 15.62 µM.[4] These derivatives have also shown potent and broad-spectrum antifungal properties with MIC values starting from 7.81 µM.[4]

Cytotoxic and Anticancer Activity

The PABA scaffold has been utilized in the development of cytotoxic agents. Certain Schiff base derivatives of PABA have exhibited notable cytotoxicity against the HepG2 human liver cancer cell line, with IC50 values of 15.0 µM or higher.[4] Furthermore, other studies on different aminobenzoic acid derivatives have reported significant anticancer activity. For example, some 4-methylbenzamide derivatives have shown high activity against various cancer cell lines, with IC50 values in the low micromolar range.[6][7]

Anti-inflammatory Activity

Aminobenzoic acid derivatives have also been explored for their anti-inflammatory potential. For instance, a derivative of 4-aminosalicylic acid was found to exhibit anti-inflammatory effects in lipopolysaccharide-activated microglial cells by inhibiting the production of pro-inflammatory mediators.[8] This was achieved through the downregulation of MAPKs and NF-κB activation.[8] While not directly related to the target compound, this highlights a potential therapeutic avenue for this class of molecules.

Hypothetical Experimental Workflow

Should research on the biological activity of this compound be undertaken, a general workflow could be proposed. This workflow is hypothetical and not based on any existing studies of this specific compound.

Caption: Hypothetical workflow for evaluating the biological activity of a novel compound.

Conclusion

Currently, there is a significant gap in the scientific literature regarding the biological activity of this compound. While the foundational chemical information is available, no studies have been published detailing its effects on biological systems. However, the broader class of 4-aminobenzoic acid derivatives has shown promise in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This suggests that this compound could be a valuable starting point for medicinal chemistry campaigns aimed at discovering new therapeutic agents. Future research is warranted to explore the biological potential of this compound and its derivatives.

References

- 1. This compound | C9H11NO2 | CID 313682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. CAS 16752-16-2 | this compound - Synblock [synblock.com]

- 4. researchgate.net [researchgate.net]

- 5. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 6. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-2,6-dimethylbenzoic acid derivatives and analogs

An In-Depth Technical Guide to 4-Amino-2,6-dimethylbenzoic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and its analogs represent a class of compounds with significant potential in medicinal chemistry. As derivatives of para-aminobenzoic acid (PABA), they serve as versatile scaffolds for the development of novel therapeutic agents. PABA-based compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The structural modifications at the amino and carboxyl groups of the 4-aminobenzoic acid core allow for the fine-tuning of their pharmacological profiles, making them attractive candidates for drug discovery and development. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through several routes. One common method involves the reduction of a corresponding nitro-substituted precursor. Further derivatization, particularly at the carboxyl group to form amides, is a key strategy to expand the chemical space and biological activity of these compounds.

General Synthesis of N-Substituted 4-Amino-2,6-dimethylbenzamides

A prevalent method for synthesizing amide derivatives involves the coupling of this compound with a desired amine in the presence of a coupling agent.

Experimental Protocols

Synthesis of N-Substituted 4-Amino-2,6-dimethylbenzamide

Materials:

-

This compound

-

Substituted amine

-

N,N'-Carbonyldiimidazole (CDI) or other coupling agents (e.g., EDC·HCl, HATU)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Activation of the Carboxylic Acid: Dissolve this compound (1 equivalent) in anhydrous THF. Add a coupling agent such as CDI (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 1-2 hours to form the acylimidazolide intermediate.

-

Amide Coupling: To the solution containing the activated acid, add the desired substituted amine (1 equivalent). Stir the reaction mixture at room temperature overnight.

-

Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted 4-amino-2,6-dimethylbenzamide.[3]

-

Characterization: Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Biological Activity

Derivatives of aminobenzoic acids have shown significant promise as anticancer agents. Their efficacy is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 4-aminobenzoic acid derivatives against a range of human cancer cell lines, including those of the breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549).[2][4] The antiproliferative activity is influenced by the nature of the substituents on the aromatic ring and the amide group. For instance, the introduction of certain heterocyclic moieties can enhance the cytotoxic potential.

Data Presentation

Table 1: In Vitro Anticancer Activity of Selected Aminobenzoic Acid Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Acrylamide-PABA analog 4j | MCF-7 (Breast) | 1.83 | Colchicine | >30 |

| Acrylamide-PABA analog 4a | MCF-7 (Breast) | 2.99 | Colchicine | >30 |

| Benzamide derivatives of PABA | - | 5.85 | 5-Fluorouracil | - |

| Benzamide derivatives of PABA | - | 4.53 | 5-Fluorouracil | - |

| Carboxamide derivative of PABA | A549 (Lung) | 3.0 | - | - |

| PABA/NO | OVCAR-3 (Ovarian) | 9.8 (GI50) | - | - |

| 4-amino-3-chloro benzoate ester N5a | A549 (Lung) | 1.23 ± 0.11 | Erlotinib | 4.56 ± 0.32 |

| 4-amino-3-chloro benzoate ester N5a | HepG2 (Liver) | 2.45 ± 0.18 | Erlotinib | 6.78 ± 0.51 |

| 4-amino-3-chloro benzoate ester N5a | HCT-116 (Colon) | 3.12 ± 0.25 | Erlotinib | 8.12 ± 0.63 |

| 4-Methylbenzamide derivative 7 | K562 (Leukemia) | 2.27 | - | - |

| 4-Methylbenzamide derivative 10 | K562 (Leukemia) | 2.53 | - | - |

| 4-Methylbenzamide derivative 7 | HL-60 (Leukemia) | 1.42 | - | - |

| 4-Methylbenzamide derivative 10 | HL-60 (Leukemia) | 1.52 | - | - |

GI50 refers to the concentration for 50% growth inhibition.[1][2][4][5][6]

Mechanism of Action

The anticancer effects of 4-aminobenzoic acid derivatives are attributed to various mechanisms of action, including the inhibition of key cellular targets involved in cancer progression.

Inhibition of Receptor Tyrosine Kinases

One of the primary mechanisms is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is often overexpressed in various cancers and its activation leads to downstream signaling cascades that promote cell proliferation, survival, and metastasis. By blocking the ATP binding site of the EGFR kinase domain, these derivatives can halt these oncogenic signals.[4]

Disruption of Microtubule Polymerization

Another important mechanism is the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton and are crucial for cell division. Compounds that interfere with microtubule dynamics can induce cell cycle arrest and apoptosis. Some PABA derivatives have been shown to target the colchicine binding site on β-tubulin, thereby disrupting microtubule formation.[1]

Mandatory Visualization

Caption: Inhibition of the EGFR Signaling Pathway.

Caption: General Workflow for Amide Synthesis.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, HepG2, HCT-116)

-

96-well plates

-

Test compounds (4-aminobenzoic acid derivatives)

-

Standard drug (e.g., Erlotinib, Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and the standard drug. Incubate for 48-72 hours.[4]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

IC50 Calculation: Calculate the IC50 values from the dose-response curves.

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of EGFR.

Materials:

-

Recombinant EGFR enzyme

-

Specific substrate (e.g., synthetic peptide)

-

ATP

-

Kinase assay buffer

-

Test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the EGFR enzyme, the substrate, and the kinase assay buffer.

-

Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for 60 minutes.[4]

-

Signal Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method.[4]

-

IC50 Determination: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[4]

Caption: Workflow for MTT Cytotoxicity Assay.

References

- 1. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Obscure Genesis of a Versatile Building Block: Unraveling the History of 4-Amino-2,6-dimethylbenzoic Acid

For researchers, scientists, and drug development professionals, understanding the provenance of a chemical entity is paramount. This in-depth technical guide delves into the discovery and history of 4-Amino-2,6-dimethylbenzoic acid, a substituted aromatic amino acid that has found utility as a versatile building block in medicinal chemistry and materials science. Despite its contemporary applications, the precise origins of this compound remain somewhat veiled in the annals of chemical literature, with its initial synthesis not prominently documented.

While a definitive, seminal publication detailing the initial discovery and synthesis of this compound (CAS No. 16752-16-2) is not readily apparent in a survey of scientific databases, its emergence can be situated within the broader historical context of research into substituted aminobenzoic acids. These molecules have long been a focus of organic and medicinal chemistry due to their structural relationship to p-aminobenzoic acid (PABA), a key biological metabolite.

Physicochemical Properties

A comprehensive understanding of a compound begins with its fundamental physicochemical characteristics. This compound is a solid at room temperature with the following properties:

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂[1] |

| Molecular Weight | 165.19 g/mol [1] |

| Melting Point | 196-198 °C |

| Boiling Point | 342.5°C at 760 mmHg |

| Density | 1.207 g/cm³ |

Historical Synthesis Approaches: A Plausible Pathway

Although the original synthesis is not explicitly detailed in readily available literature, a plausible and common method for the preparation of this compound involves the reduction of the corresponding nitro compound, 2,6-dimethyl-4-nitrobenzoic acid. This transformation is a fundamental and widely employed reaction in organic synthesis.

Hypothetical Synthesis Workflow

The logical workflow for the synthesis, based on established chemical principles, would likely proceed as follows:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-2,6-dimethylbenzoic acid from Substituted Toluenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 4-Amino-2,6-dimethylbenzoic acid, a valuable building block in medicinal chemistry and drug development, starting from substituted toluenes. The described synthetic route involves a three-step process: nitration of 2,6-dimethyltoluene, subsequent oxidation of a methyl group to a carboxylic acid, and final reduction of the nitro group to an amine.

Synthetic Pathway Overview

The synthesis commences with the regioselective nitration of 2,6-dimethyltoluene (m-xylene) to introduce a nitro group at the 4-position. The resulting 4-nitro-2,6-dimethyltoluene is then subjected to strong oxidation to convert one of the methyl groups into a carboxylic acid, yielding 4-nitro-2,6-dimethylbenzoic acid. The final step involves the reduction of the nitro group to furnish the target compound, this compound.

Figure 1: Overall synthetic pathway for this compound.

Data Presentation

The following tables summarize representative quantitative data for each key transformation, adapted from analogous reactions found in the literature. These values can serve as a baseline for optimizing the synthesis of the target compound.

Table 1: Nitration of Substituted Toluenes

| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield of para-isomer (%) |

| m-Xylene | HNO₃ / H₂SO₄ | 0 - 10 | 1 - 2 | ~40-50% (as part of an isomeric mixture) |

| Toluene | HNO₃ / H₂SO₄ | 25 | 0.75 | 57% (conversion) |

Table 2: Oxidation of Nitrotoluenes to Nitrobenzoic Acids

| Starting Material | Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| p-Nitrotoluene | Sodium Dichromate / H₂SO₄ | 100 | 0.5 | 82 - 86[1] |

| p-Nitrotoluene | Potassium Permanganate / PTC | 95 | 3 | 51.6[2] |

Table 3: Reduction of Nitrobenzoic Acids to Aminobenzoic Acids

| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| p-Nitrobenzoic Acid | Raney Nickel, H₂ | Water, THF | 100 | 4 | 97.2[3] |

| 4-Nitrobenzoic Acid | cis---INVALID-LINK--, CO | Aqueous amine | 100 | - | High yields reported[4] |

Experimental Protocols

The following are detailed experimental protocols for the three main steps in the synthesis of this compound. These protocols are adapted from established methods for similar transformations and may require optimization for the specific substrates.

Protocol 1: Nitration of 2,6-Dimethyltoluene

This protocol describes the nitration of 2,6-dimethyltoluene to yield a mixture of nitrated isomers, from which 4-nitro-2,6-dimethyltoluene must be isolated.

-

Materials:

-

2,6-Dimethyltoluene (m-xylene)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2,6-dimethyltoluene to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the 2,6-dimethyltoluene solution. The temperature of the reaction mixture must be maintained between 0-10 °C.

-

After the addition is complete, continue stirring for an additional 1-2 hours, allowing the reaction to proceed to completion.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of nitro-2,6-dimethyltoluene isomers.

-

The desired 4-nitro-2,6-dimethyltoluene can be purified from the isomeric mixture by fractional distillation or column chromatography.

-

Protocol 2: Oxidation of 4-Nitro-2,6-dimethyltoluene

This protocol is adapted from the oxidation of p-nitrotoluene using sodium dichromate.

-

Materials:

-

4-Nitro-2,6-dimethyltoluene

-

Sodium Dichromate Dihydrate

-

Concentrated Sulfuric Acid

-

5% Sodium Hydroxide solution

-

15% Sulfuric Acid solution

-

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, combine 4-nitro-2,6-dimethyltoluene (1.0 eq), sodium dichromate dihydrate (1.3 eq), and water.

-

With vigorous stirring, slowly add concentrated sulfuric acid. The heat of dilution will cause the nitrotoluene to melt and the oxidation to commence.

-

Once the addition is complete and the initial exotherm subsides, heat the mixture to a gentle reflux for 30-60 minutes.

-

Cool the reaction mixture and pour it into cold water. Filter the crude 4-nitro-2,6-dimethylbenzoic acid.

-

To purify, dissolve the crude product in a 5% sodium hydroxide solution. Filter to remove any insoluble impurities.

-

Acidify the filtrate with 15% sulfuric acid to precipitate the purified 4-nitro-2,6-dimethylbenzoic acid.

-

Filter the solid, wash with cold water, and dry to obtain the product.

-

Protocol 3: Reduction of 4-Nitro-2,6-dimethylbenzoic acid

This protocol describes a catalytic hydrogenation method for the reduction of the nitro group.

-

Materials:

-

4-Nitro-2,6-dimethylbenzoic acid

-

Palladium on Carbon (10% Pd/C) or Raney Nickel

-

Ethanol or Tetrahydrofuran

-

Hydrogen gas

-

Celite

-

-

Procedure:

-

In a hydrogenation vessel, dissolve 4-nitro-2,6-dimethylbenzoic acid (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran.

-

Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the synthetic steps.

Figure 2: General experimental workflow for the synthesis.

Figure 3: Logical relationship of the synthetic transformations.

References

High-Yield Synthesis of 4-Amino-2,6-dimethylbenzoic Acid: An Application Note and Protocol

Introduction

4-Amino-2,6-dimethylbenzoic acid is a valuable substituted aromatic amino acid that serves as a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its specific substitution pattern offers unique steric and electronic properties, making it a compound of interest for medicinal chemists and materials scientists. This application note provides a detailed, two-step protocol for the high-yield synthesis of this compound, commencing with the oxidation of 2,6-dimethyl-4-nitrotoluene to 4-Nitro-2,6-dimethylbenzoic acid, followed by the reduction of the nitro group to the corresponding amine. The described methodologies are optimized for high yields and purity, ensuring a reliable and reproducible synthesis for research and drug development professionals.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a robust two-step process. The first step involves the oxidation of the methyl group of 2,6-dimethyl-4-nitrotoluene to a carboxylic acid using a strong oxidizing agent. The subsequent step is the selective reduction of the nitro group to an amine, yielding the final product.

Purification of 4-Amino-2,6-dimethylbenzoic Acid by Recrystallization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4-Amino-2,6-dimethylbenzoic acid via recrystallization. The procedure outlined is designed to enhance the purity of the compound, a crucial step in research, development, and quality control within the pharmaceutical and chemical industries.

Introduction

This compound is a substituted aromatic carboxylic acid. In drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a hot solvent, followed by the formation of pure crystals as the solution cools, leaving the impurities dissolved in the mother liquor.

Data Presentation

Due to the limited availability of specific experimental solubility data for this compound, the following table provides estimated solubility values in common laboratory solvents. These estimations are based on the physicochemical properties of the molecule and solubility data of structurally similar compounds, such as p-aminobenzoic acid and other substituted benzoic acids. It is strongly recommended to perform small-scale solvent screening experiments to confirm the optimal solvent for a specific sample.

| Solvent | Estimated Solubility at 25°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) | Boiling Point (°C) |

| Water | < 0.1 | ~1.5 | 100 |

| Ethanol | ~1.0 | > 10 | 78 |

| Methanol | ~1.5 | > 15 | 65 |

| Ethanol/Water (9:1) | ~0.8 | > 12 | ~80 |

| Acetone | ~2.0 | > 20 | 56 |

Note: These values are estimates and should be used as a guide for solvent selection.

Experimental Protocols

This protocol details the steps for the purification of this compound by recrystallization.

Materials and Equipment:

-

Crude this compound

-

Recrystallization solvent (e.g., 9:1 Ethanol/Water)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Spatula

-

Drying oven or desiccator

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Perform the recrystallization in a well-ventilated fume hood, especially when using flammable organic solvents.

-

Avoid inhaling solvent vapors.

-

Handle hot glassware with appropriate clamps or tongs.

Procedure:

-

Solvent Selection: Based on the estimated solubility data and small-scale preliminary tests, select a suitable solvent or solvent mixture. A 9:1 ethanol/water mixture is a good starting point.

-

Dissolution:

-

Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of the chosen solvent (e.g., 9:1 ethanol/water) to the flask, just enough to create a slurry.

-

Gently heat the mixture on a hot plate with stirring.

-

Gradually add more hot solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

-

-

Hot Filtration (if necessary):

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

Preheat a second Erlenmeyer flask and a stemless funnel.

-

Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization.

-

-

Crystallization:

-

Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

-

-

Collection of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

-

Transfer the crystalline slurry to the funnel.

-

-

Washing:

-

Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

-

-

Drying:

-

Continue to draw air through the crystals on the Buchner funnel for several minutes to help them dry.

-

Transfer the purified crystals to a watch glass and dry them in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a desiccator until a constant weight is achieved.

-

-

Analysis:

-

Determine the melting point of the recrystallized product to assess its purity. The literature melting point for this compound is 196-198 °C.[1] A sharp melting point close to the literature value indicates high purity.

-

Calculate the percent recovery of the purified compound.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

References

Application Notes and Protocols for 4-Amino-2,6-dimethylbenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-dimethylbenzoic acid is a valuable scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Its substituted aniline structure offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the use of this compound, with a particular focus on its application in the development of potent and selective EP4 receptor antagonists for the treatment of inflammation and pain.

Core Applications: EP4 Receptor Antagonists

The prostaglandin E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor that plays a crucial role in mediating inflammatory responses and pain signaling. Selective antagonism of the EP4 receptor is a promising therapeutic strategy for various inflammatory conditions, including arthritis, with the potential for an improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound have been identified as potent and selective antagonists of the EP4 receptor.

Signaling Pathway of the EP4 Receptor

The EP4 receptor is primarily coupled to the Gαs protein, which upon activation by PGE2, stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element binding protein (CREB), leading to the transcription of genes involved in inflammation and pain. EP4 receptor antagonists block the binding of PGE2, thereby inhibiting this signaling cascade.

Data Presentation: In Vitro Activity of EP4 Antagonists

The following table summarizes the in vitro activity of a series of EP4 antagonists derived from a 3-methylpyridine-2-carbonyl amino-2,4-dimethyl-benzoic acid scaffold, which is closely related to this compound. The data highlights the potency of these compounds in inhibiting PGE2-induced cAMP production in human whole blood (hWB) and in a cell-based assay.

| Compound ID | Scaffold | hWB IC50 (nM) | cAMP IC50 (nM) |

| 1 | 3-methylpyridine-2-carbonyl amino-2,4-dimethyl-benzoic acid | 123 | 6 |

| 2 | 3-methylpyridine-2-carbonyl amino-2,4-dimethyl-benzoic acid | 123 | 6 |

| 3 | 3-methylpyridine-2-carbonyl amino-2,4-dimethyl-benzoic acid | 42 | 2.4 |

| CJ-023,423 | Reference EP4 Antagonist | 1560 | 12 |

| CJ-042,794 | Reference EP4 Antagonist | 840 | - |

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its derivatization into potent EP4 antagonists.

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to this compound starting from 2,6-dimethyl-4-nitrobenzoic acid, based on standard reduction methods for aromatic nitro compounds.

Materials:

-

2,6-dimethyl-4-nitrobenzoic acid

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dimethyl-4-nitrobenzoic acid (1.0 eq), iron powder (5.0 eq), and a solution of ammonium chloride (0.5 eq) in a 1:1 mixture of ethanol and water.

-

Reduction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Acidify the aqueous residue with 1M HCl to a pH of approximately 2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Protocol 2: Synthesis of 3-((3-Methylpyridine-2-carbonyl)amino)-2,4-dimethylbenzoic Acid (EP4 Antagonist)

This protocol describes the amide coupling of this compound with 3-methylpicolinic acid, a key step in the synthesis of the EP4 antagonist scaffold.

Materials:

-

This compound

-

3-Methylpicolinic acid

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-methylpicolinic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir the solution at room temperature for 15-20 minutes.

-

Coupling Reaction: To the activated carboxylic acid solution, add a solution of this compound (1.0 eq) in anhydrous DMF, followed by the dropwise addition of DIPEA (2.5 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-((3-methylpyridine-2-carbonyl)amino)-2,4-dimethylbenzoic acid.

Conclusion

This compound is a key building block in the design and synthesis of novel therapeutic agents, particularly potent and selective EP4 receptor antagonists. The protocols and data presented in these application notes provide a comprehensive resource for researchers in the field of drug discovery and medicinal chemistry, facilitating the exploration of this important chemical scaffold and its derivatives for the development of new anti-inflammatory and analgesic drugs.

Application Notes and Protocols: 4-Amino-2,6-dimethylbenzoic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-dimethylbenzoic acid is a unique aromatic building block possessing a sterically hindered carboxylic acid and a nucleophilic amino group. The presence of two methyl groups ortho to the carboxylic acid influences its reactivity, providing both challenges and opportunities in synthetic chemistry. While specific documented applications in the literature are limited, its structure suggests significant potential in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. These application notes provide an overview of its potential uses, supported by detailed theoretical protocols adapted from established methodologies for sterically hindered compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 16752-16-2 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Melting Point | 196-198 °C | [2] |

| Boiling Point | 342.5°C at 760 mmHg | [2] |

| pKa | 4.53±0.37 (Predicted) | [2] |

| Appearance | Solid | |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2] |

Application in Polymer Synthesis

The bifunctional nature of this compound makes it a promising monomer for the synthesis of specialty polyamides and polyesters. The rigid, substituted aromatic core can impart desirable thermal and mechanical properties to the resulting polymers.

Logical Workflow for Polyamide Synthesis

Caption: Workflow for the synthesis of polyamides from this compound.

Experimental Protocol: Synthesis of a Novel Polyamide

This protocol describes a general method for the synthesis of a polyamide using this compound as a monomer.

1. Activation of the Carboxylic Acid:

-

Step 1: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.

-

Step 2: Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Step 3: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

-

Step 4: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

2. Polycondensation:

-

Step 1: Dissolve the freshly prepared acyl chloride in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP).

-

Step 2: In a separate flask, dissolve an aliphatic or aromatic diamine (1.0 eq) in NMP.

-

Step 3: Slowly add the acyl chloride solution to the diamine solution at 0 °C with vigorous stirring.

-

Step 4: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 24 hours.

-

Step 5: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol or water.

-

Step 6: Filter the polymer, wash thoroughly with the non-solvent, and dry under vacuum.

Application in Agrochemical and Pharmaceutical Synthesis

Substituted aminobenzoic acids are key intermediates in the synthesis of various bioactive molecules, including fungicides, herbicides, and active pharmaceutical ingredients (APIs). The unique substitution pattern of this compound can be exploited to create novel compounds with potentially enhanced biological activity.

Signaling Pathway Inhibition (Hypothetical)

Derivatives of aminobenzoic acids have been shown to act as inhibitors of various enzymes, such as kinases. A hypothetical signaling pathway where a derivative of this compound could act as an inhibitor is depicted below.

References

Application Notes and Protocols for the Derivatization of the Amino Group of 4-Amino-2,6-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the amino group of 4-Amino-2,6-dimethylbenzoic acid. The derivatization of this functional group is a key step in the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. The protocols described herein are based on established methodologies for the derivatization of aromatic amines and have been adapted for the specific structural features of this compound, namely the steric hindrance around the amino group due to the ortho-methyl substituents.

Four primary classes of derivatization are covered:

-

N-Acylation: Introduction of an acyl group.

-

N-Alkylation: Introduction of an alkyl group.

-

N-Sulfonylation: Introduction of a sulfonyl group.

-

Diazotization: Conversion of the amino group to a diazonium salt for subsequent reactions.

N-Acylation of this compound

N-acylation is a fundamental transformation that converts the amino group into an amide. This modification can alter the electronic properties of the molecule, serve as a protecting group, or introduce a new functional handle for further elaboration. Due to the steric hindrance from the two ortho-methyl groups, acylation of this compound may require more forcing conditions or specific catalytic systems compared to unhindered anilines.

Data Presentation: N-Acylation

| Parameter | Acetylation with Acetic Anhydride | Benzoylation with Benzoyl Chloride |

| Starting Material | This compound | This compound |

| Acylating Agent | Acetic Anhydride | Benzoyl Chloride |

| Base/Catalyst | Pyridine or Sodium Acetate | Pyridine or Triethylamine |

| Solvent | Pyridine or Glacial Acetic Acid | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Reaction Temperature | Room Temperature to 80 °C | 0 °C to Room Temperature |

| Reaction Time | 2 - 12 hours | 2 - 6 hours |

| Typical Yield | Moderate to High (60-90%) | Moderate to High (70-95%) |

| Purification Method | Recrystallization or Column Chromatography | Column Chromatography |

*Yields are estimated based on reactions with structurally similar, sterically hindered anilines and may require optimization for this compound.

Experimental Protocol: N-Acetylation

This protocol describes the N-acetylation of this compound using acetic anhydride.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (anhydrous)

-

1 M Hydrochloric acid (HCl)